1,1,1,3,3,3-Hexafluoropropan-2-amine is a fluorinated organic molecule. Research in organofluorine chemistry investigates the unique properties of carbon-fluorine bonds and their applications in various fields. The presence of multiple fluorine atoms in this molecule could be of interest for studies on fluorinated materials with specific properties [PubChem, National Institutes of Health (.gov) ""].
Partially fluorinated molecules can exhibit interesting properties such as thermal and chemical stability. Research in material science could explore the use of 1,1,1,3,3,3-Hexafluoropropan-2-amine as a building block for the development of novel materials with specific functionalities.
1,1,1,3,3,3-Hexafluoroisopropylamine is a fluorinated organic compound with the molecular formula and a CAS number of 1619-92-7. This compound features a hexafluoroisopropyl group, which significantly enhances its chemical stability and lipophilicity due to the presence of six fluorine atoms. The structure includes an amine functional group, making it relevant in various chemical applications, particularly in the field of proteomics and organic synthesis.
There is currently no scientific literature available on the specific mechanism of action of PFIPA. Due to the limited information on its applications, this section cannot be further elaborated on.
As with any new compound, potential safety hazards of PFIPA need to be investigated. Given the presence of fluorine atoms, some potential concerns include:
Synthesis methods for 1,1,1,3,3,3-Hexafluoroisopropylamine include:
1,1,1,3,3,3-Hexafluoroisopropylamine has several notable applications:
Several compounds share similarities with 1,1,1,3,3,3-Hexafluoroisopropylamine due to their structural features or functional groups. Here are some comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,1-Difluoroisopropylamine | Contains two fluorine atoms; less lipophilic than hexafluorinated counterpart. | |
2-Amino-2-methyl-1-propanol | Non-fluorinated analog; widely used as an amine reagent. | |
2-(Trifluoromethyl)aniline | Contains trifluoromethyl group; used in pharmaceuticals. |
The uniqueness of 1,1,1,3,3,3-Hexafluoroisopropylamine lies in its high degree of fluorination which confers exceptional stability and unique properties not found in less fluorinated or non-fluorinated analogs. This makes it particularly valuable in specialized applications such as proteomics and advanced organic synthesis.
Flammable;Corrosive